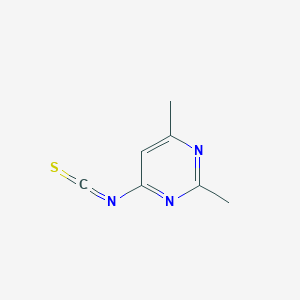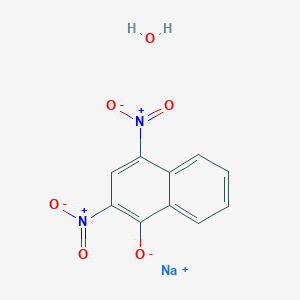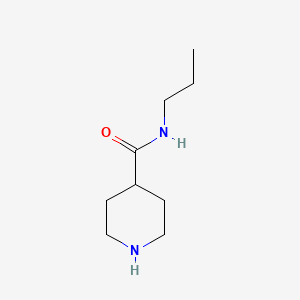
N-propylpiperidine-4-carboxamide
概要
説明
“N-propylpiperidine-4-carboxamide” is a synthetic compound that belongs to the class of piperidine derivatives. It has the molecular formula C9H18N2O .
Molecular Structure Analysis
The molecular structure of “N-propylpiperidine-4-carboxamide” consists of a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. Attached to this ring is a propyl group (a three-carbon chain) and a carboxamide group .
Physical And Chemical Properties Analysis
“N-propylpiperidine-4-carboxamide” is a powder at room temperature . Its molecular weight is 170.25 g/mol.
科学的研究の応用
Anticancer Agent
N-propylpiperidine-4-carboxamide: has been identified as a compound with potential anticancer properties. It acts against various cancer types, such as breast, prostate, colon, lung, and ovarian cancers. The compound can be used alone or in combination with other novel drugs to regulate crucial signaling pathways essential for the establishment of cancers, including STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, and p-IκB .
Modulation of Signal Transduction
The compound plays a role in modulating signal transduction pathways that are pivotal in cancer cell proliferation and survival. By affecting these pathways, N-propylpiperidine-4-carboxamide can potentially inhibit the growth of cancer cells and may be used as a therapeutic agent in targeted cancer therapy .
Apoptosis Induction
Research suggests that N-propylpiperidine-4-carboxamide can induce apoptosis in cancer cells. It may promote the release of pro-apoptotic factors like cytochrome C from mitochondria and increase the Bax:Bcl-2 ratio, leading to programmed cell death .
Reactive Oxygen Species (ROS) Generation
The compound has been associated with the generation of reactive oxygen species (ROS) within cancer cells. This oxidative stress can lead to cellular damage and death, particularly in cancer cells that are more susceptible to ROS .
Pharmacological Research
In pharmacological research, N-propylpiperidine-4-carboxamide is used to study its interaction with various receptors and enzymes. This helps in understanding the compound’s mechanism of action and its potential as a drug candidate .
Chemical Synthesis
N-propylpiperidine-4-carboxamide: serves as a building block in chemical synthesis. It is used to create more complex compounds and can be a key intermediate in the synthesis of various pharmacologically active molecules .
Drug Development
Due to its biological activity, N-propylpiperidine-4-carboxamide is of interest in drug development. It can be modified to enhance its properties or combined with other compounds to create new drugs with improved efficacy and safety profiles .
Molecular Biology Studies
The compound is also used in molecular biology studies to understand the interaction between small molecules and biological macromolecules. This research can provide insights into the design of new therapeutic agents .
作用機序
Safety and Hazards
将来の方向性
“N-propylpiperidine-4-carboxamide” and its derivatives have potential therapeutic applications. For instance, they have been studied for their potential as inhibitors of secretory glutaminyl cyclase, a target for Alzheimer’s disease treatment . Further research is needed to fully understand their potential therapeutic uses and mechanisms of action.
特性
IUPAC Name |
N-propylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-5-11-9(12)8-3-6-10-7-4-8/h8,10H,2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJIWUIQOQCGKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585497 | |
| Record name | N-Propylpiperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propylpiperidine-4-carboxamide | |
CAS RN |
200267-73-8 | |
| Record name | N-Propyl-4-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=200267-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Propylpiperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Azane;[(1R,2R,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B1611716.png)




![2-Methyl-N-[(3-methylphenyl)methyl]propan-2-amine](/img/structure/B1611726.png)
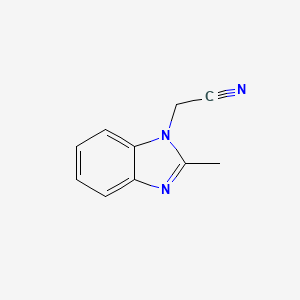
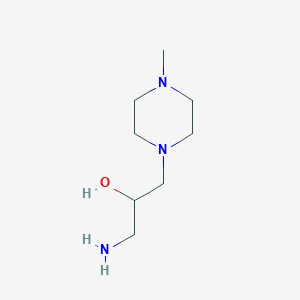

![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1611731.png)
